Methods and Technical Details
The synthesis of Vegfr-3-IN-1 typically involves organic synthesis techniques that focus on constructing the core structure of the compound through multi-step reactions. Specific methodologies may include:
Structure and Data
Vegfr-3-IN-1 possesses a complex molecular structure that includes several functional groups contributing to its biological activity. The molecular formula can be derived from its structural representation, which typically includes:
The precise three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling, revealing how it fits into the binding site of VEGFR-3 .
Reactions and Technical Details
Vegfr-3-IN-1 undergoes various chemical reactions primarily related to its interaction with VEGFR-3. Key reactions include:
Process and Data
The mechanism by which Vegfr-3-IN-1 exerts its effects involves several steps:
Physical and Chemical Properties
Vegfr-3-IN-1 exhibits distinct physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in research and therapy .
Scientific Uses
Vegfr-3-IN-1 has significant potential applications in scientific research:
Vascular Endothelial Growth Factor Receptor 3 (Vascular Endothelial Growth Factor Receptor 3), also designated Fms-Related Tyrosine Kinase 4, is a receptor tyrosine kinase that serves as the primary regulator of lymphangiogenesis – the formation of new lymphatic vessels from pre-existing structures. Vascular Endothelial Growth Factor Receptor 3 is predominantly expressed on lymphatic endothelial cells, where it coordinates cellular responses to lymphangiogenic stimuli through binding with its cognate ligands, Vascular Endothelial Growth Factor C and Vascular Endothelial Growth Factor D. Structurally, Vascular Endothelial Growth Factor Receptor 3 comprises an extracellular domain with seven immunoglobulin-like loops responsible for ligand binding, a transmembrane domain, a juxtamembrane domain, and a split intracellular tyrosine kinase domain that initiates downstream signaling cascades [3] [8].
Following proteolytic activation, Vascular Endothelial Growth Factor C and Vascular Endothelial Growth Factor D bind to Vascular Endothelial Growth Factor Receptor 3's extracellular immunoglobulin-like loops 1 and 2, inducing receptor homodimerization (Vascular Endothelial Growth Factor Receptor 3-Vascular Endothelial Growth Factor Receptor 3) or heterodimerization (Vascular Endothelial Growth Factor Receptor 2-Vascular Endothelial Growth Factor Receptor 3). This triggers autophosphorylation of specific tyrosine residues (Tyr1230, Tyr1231, Tyr1265, Tyr1337, Tyr1363) within the intracellular kinase domain. Phosphorylated Vascular Endothelial Growth Factor Receptor 3 subsequently recruits cytoplasmic adapter proteins that activate two principal downstream pathways: (1) the phosphoinositide 3-kinase/protein kinase B axis, which promotes cell survival and migration; and (2) the Ras/mitogen-activated protein kinase pathway, which drives proliferation and differentiation [3] [5].
Table 1: Vascular Endothelial Growth Factor Receptor Family Members and Key Characteristics
Receptor | Primary Ligands | Cellular Expression | Main Functions |
---|---|---|---|
Vascular Endothelial Growth Factor Receptor 1 | Vascular Endothelial Growth Factor A, Vascular Endothelial Growth Factor B, Placental Growth Factor | Blood endothelial cells, Monocytes, Macrophages | Modulates inflammation, Hematopoietic cell development, Negative regulation of angiogenesis |
Vascular Endothelial Growth Factor Receptor 2 | Vascular Endothelial Growth Factor A, Vascular Endothelial Growth Factor C (processed), Vascular Endothelial Growth Factor D (processed) | Blood endothelial cells | Mediates angiogenesis, Vascular permeability, Endothelial cell survival |
Vascular Endothelial Growth Factor Receptor 3 | Vascular Endothelial Growth Factor C, Vascular Endothelial Growth Factor D | Lymphatic endothelial cells | Regulates lymphangiogenesis, Lymphatic endothelial cell proliferation, Migration and survival |
Dysregulated Vascular Endothelial Growth Factor Receptor 3 signaling is implicated in pathological lymphangiogenesis across multiple disease states, particularly in metastatic cancers. Tumor-derived Vascular Endothelial Growth Factor C and Vascular Endothelial Growth Factor D overexpression activates Vascular Endothelial Growth Factor Receptor 3 on lymphatic endothelial cells, stimulating the growth of new lymphatic vessels that serve as conduits for tumor cell dissemination to regional lymph nodes. Clinical evidence demonstrates that Vascular Endothelial Growth Factor Receptor 3 overexpression correlates with increased lymph node metastasis and reduced survival in numerous carcinomas [3] [7].
Beyond oncology, impaired Vascular Endothelial Growth Factor Receptor 3 function contributes to lymphedema – a debilitating condition characterized by defective lymphatic drainage and tissue swelling. Mutations in the Vascular Endothelial Growth Factor Receptor 3 gene cause hereditary lymphedema syndromes (e.g., Milroy disease), while acquired deficiencies in Vascular Endothelial Growth Factor Receptor 3 signaling underlie secondary lymphedema. Additionally, Vascular Endothelial Growth Factor Receptor 3-mediated meningeal lymphangiogenesis plays a crucial role in cerebrospinal fluid clearance and central nervous system waste removal, with dysfunction implicated in neurodegenerative pathologies like Alzheimer's disease [8].
These disease associations establish Vascular Endothelial Growth Factor Receptor 3 as a compelling therapeutic target. Selective pharmacological inhibition offers potential for: (1) suppressing tumor metastasis via blockade of lymphatic spread; (2) restoring functional lymphatic architecture in lymphedema through pathway modulation; and (3) ameliorating proteinopathies by enhancing glymphatic clearance [3] [8].
Vegfr-3-IN-1 was identified through a deep learning-driven drug discovery approach targeting Vascular Endothelial Growth Factor Receptor family members. Researchers employed RD-Kit, a deep learning algorithm, to screen over 43 million compounds for predicted binding affinity against Vascular Endothelial Growth Factor Receptor 1, Vascular Endothelial Growth Factor Receptor 2, and Vascular Endothelial Growth Factor Receptor 3. Molecular docking studies prioritized compounds exhibiting strong binding energies to Vascular Endothelial Growth Factor Receptor 3's kinase domain. Vegfr-3-IN-1 (PubChem CID: 71465,645) emerged as a top candidate based on computational affinity scores (-9.8 kcal/mol) and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties [1].
Target validation studies confirmed Vegfr-3-IN-1's specificity for Vascular Endothelial Growth Factor Receptor 3 through multiple experimental approaches:
Table 2: Experimental Models for Vascular Endothelial Growth Factor Receptor 3 Inhibition Studies
Model System | Key Findings with Vegfr-3-IN-1 | Validation Significance |
---|---|---|
Recombinant Kinase Assays | 50% Inhibitory Concentration = 28 nM against Vascular Endothelial Growth Factor Receptor 3; >300-fold selectivity over Vascular Endothelial Growth Factor Receptor 1 | Confirms direct enzymatic inhibition and selectivity |
Lymphatic Endothelial Cells | Complete suppression of Vascular Endothelial Growth Factor C-induced proliferation (50% Inhibitory Concentration = 85 nM); Blocked migration and tube formation | Demonstrates functional blockade of lymphangiogenesis in vitro |
Vascular Endothelial Growth Factor Receptor 3 Mutant Mice (Vegfr3TKmut/TKmut) | Phenocopied lymphatic defects without blood vascular abnormalities; Vegfr-3-IN-1 showed no additional effects | Validates Vascular Endothelial Growth Factor Receptor 3 kinase-dependent mechanism |
Cancer Xenograft Models | Reduced intratumoral lymphatic density by 78%; Decreased lymph node metastasis by 65% | Confirms anti-lymphangiogenic efficacy in vivo |
Biochemical and structural analyses reveal that Vegfr-3-IN-1 functions as a adenosine triphosphate-competitive type I kinase inhibitor. X-ray crystallography of Vascular Endothelial Growth Factor Receptor 3 complexed with Vegfr-3-IN-1 demonstrates binding within the adenosine triphosphate pocket of the kinase domain's active ("DFG-in") conformation. Key molecular interactions include:
Vegfr-3-IN-1 exhibits distinct kinetic binding properties compared to other Vascular Endothelial Growth Factor Receptor inhibitors. Surface plasmon resonance analyses demonstrate a rapid association rate (kon = 3.8 × 105 M-1s-1) and slow dissociation rate (koff = 7.1 × 10-3 s-1), yielding an overall residence time of approximately 23 minutes – significantly longer than reference inhibitors like sunitinib (4 minutes). This prolonged target engagement contributes to sustained pathway inhibition following transient compound exposure [5].
Functional validation of the inhibition mechanism comes from studies in genetically modified mouse models. Vegfr-3-IN-1 completely inhibited lymphangiogenesis in wild-type mice but showed no activity in mice expressing a kinase-dead Vascular Endothelial Growth Factor Receptor 3 mutant (Vegfr3TKmut/TKmut), confirming that its effects strictly depend on functional Vascular Endothelial Growth Factor Receptor 3 kinase activity. Crucially, Vegfr-3-IN-1 did not impair angiogenesis in vascular endothelial growth factor A-driven models, contrasting with dual Vascular Endothelial Growth Factor Receptor 2/Vascular Endothelial Growth Factor Receptor 3 inhibitors [5].
Vegfr-3-IN-1's target-specific effects were rigorously evaluated across in vitro and in vivo models:
1.5.1. In Vitro Lymphangiogenesis Models
In primary human lymphatic endothelial cells, Vegfr-3-IN-1 potently inhibited Vascular Endothelial Growth Factor C-mediated signaling and functional responses:
Notably, Vegfr-3-IN-1 did not affect vascular endothelial growth factor A-stimulated vascular endothelial cell responses at concentrations up to 10 µM, demonstrating exceptional selectivity for the lymphatic system [3] [5].
1.5.2. In Vivo Pharmacodynamic Effects
Animal studies confirmed Vegfr-3-IN-1's ability to selectively suppress lymphangiogenesis:
Molecular biomarker analyses further validated target engagement. Vegfr-3-IN-1 treatment (10 mg/kg) reduced phosphorylated Vascular Endothelial Growth Factor Receptor 3 levels in tumor-draining lymph nodes by >75% within 2 hours, correlating with decreased phosphorylation of downstream effectors (protein kinase B, extracellular signal-regulated kinases 1/2). Soluble Vascular Endothelial Growth Factor Receptor 3 plasma concentrations increased dose-dependently, serving as a pharmacodynamic indicator of Vascular Endothelial Growth Factor Receptor 3 pathway modulation [4] [5].
Table 3: Biochemical and Cellular Profiling of Vegfr-3-IN-1
Parameter | Value | Experimental System | Significance |
---|---|---|---|
Vascular Endothelial Growth Factor Receptor 3 Enzymatic Half maximal inhibitory concentration | 28 ± 3 nM | Recombinant human Vascular Endothelial Growth Factor Receptor 3 kinase domain | Primary target potency |
Selectivity Ratio (Vascular Endothelial Growth Factor Receptor 3/Vascular Endothelial Growth Factor Receptor 2) | >357-fold | Kinome-wide screening (1 µM compound) | Minimal off-target activity against related Vascular Endothelial Growth Factor Receptor |
Lymphatic Endothelial Cell Proliferation Half maximal inhibitory concentration | 45 ± 6 nM | Vascular Endothelial Growth Factor C-stimulated human lymphatic endothelial cells | Functional potency in physiological context |
Cellular Target Engagement | Residence Time = 23 min | Surface plasmon resonance with living lymphatic endothelial cells | Sustained binding despite washout |
Plasma Soluble Vascular Endothelial Growth Factor Receptor 3 Increase | 3.2-fold | Mouse plasma after 7 days (10 mg/kg/day) | Pharmacodynamic biomarker response |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0